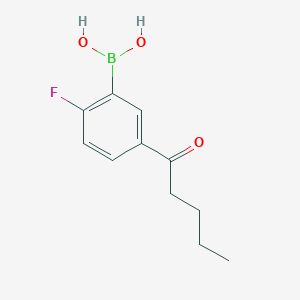

(2-Fluoro-5-pentanoylphenyl)boronic acid

Description

BenchChem offers high-quality (2-Fluoro-5-pentanoylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Fluoro-5-pentanoylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-5-pentanoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BFO3/c1-2-3-4-11(14)8-5-6-10(13)9(7-8)12(15)16/h5-7,15-16H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVYFHJRPUPPAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)CCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674759 | |

| Record name | (2-Fluoro-5-pentanoylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-52-0 | |

| Record name | B-[2-Fluoro-5-(1-oxopentyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluoro-5-pentanoylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (2-Fluoro-5-pentanoylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for (2-Fluoro-5-pentanoylphenyl)boronic acid. In the absence of definitive experimental spectra in publicly available databases, this document outlines a detailed predictive analysis based on established substituent chemical shift (SCS) effects and data from analogous compounds. Furthermore, a rigorous, field-proven experimental protocol for the acquisition and complete structural elucidation of the title compound using 1D and 2D NMR techniques is presented. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel boronic acid derivatives in drug discovery and materials science.

Introduction: The Significance of (2-Fluoro-5-pentanoylphenyl)boronic acid

(2-Fluoro-5-pentanoylphenyl)boronic acid is a trifunctionalized benzene derivative with significant potential in medicinal chemistry and organic synthesis. The boronic acid moiety is a versatile functional group, renowned for its role in Suzuki-Miyaura cross-coupling reactions, its ability to form reversible covalent bonds with diols (making it a key component in glucose sensors), and its use as a pharmacophore in various drug candidates. The presence of a fluorine atom can significantly modulate the compound's electronic properties, pKa, metabolic stability, and binding interactions. The pentanoyl group introduces a lipophilic aliphatic chain and a carbonyl functionality, offering further points for chemical modification or interaction with biological targets.

Accurate structural characterization is paramount for any downstream application. NMR spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure of organic molecules in solution. This guide provides a detailed roadmap for predicting, acquiring, and interpreting the ¹H and ¹³C NMR spectra of this specific molecule.

Predicted NMR Spectral Data

The following ¹H and ¹³C NMR data are predicted based on the principle of substituent additivity on the benzene ring. The chemical shift of benzene (δ ≈ 7.30 ppm in ¹H NMR and δ ≈ 128.5 ppm in ¹³C NMR) is used as a base, and incremental shifts for each substituent (fluoro, pentanoyl, and boronic acid) are applied.[1][2] It is crucial to note that these are theoretical values and experimental verification is essential.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern due to the three non-equivalent aromatic protons and their coupling to each other and to the fluorine atom.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment | Rationale |

| ~8.1 - 8.3 | dd | ³JHH ≈ 8.5, ⁴JHH ≈ 2.5 | H-6 | Ortho to the electron-withdrawing pentanoyl group and meta to the boronic acid group, leading to a significant downfield shift.[3] |

| ~7.8 - 8.0 | ddd | ³JHH ≈ 8.5, ⁴JHF ≈ 5.0, ⁴JHH ≈ 2.5 | H-4 | Ortho to the boronic acid group and coupled to both H-3 and the fluorine atom. |

| ~7.3 - 7.5 | t | ³JHH ≈ 8.5, ³JHF ≈ 8.5 | H-3 | Ortho to the fluorine atom, showing a characteristic doublet of doublets (appearing as a triplet if ³JHH ≈ ³JHF). |

| 8.0 (broad s) | s (br) | - | B(OH )₂ | The protons of the boronic acid are acidic and will likely exchange with residual water in the solvent, leading to a broad singlet. Its chemical shift is highly dependent on concentration and temperature. |

| ~2.9 - 3.1 | t | ³JHH ≈ 7.5 | -C(=O)CH ₂- | Protons α to the carbonyl group are deshielded. |

| ~1.5 - 1.7 | sextet | ³JHH ≈ 7.5 | -CH₂CH ₂CH₂CH₃ | Standard aliphatic chemical shift. |

| ~1.2 - 1.4 | sextet | ³JHH ≈ 7.5 | -CH₂CH₂CH ₂CH₃ | Standard aliphatic chemical shift. |

| ~0.8 - 1.0 | t | ³JHH ≈ 7.5 | -CH₂CH₂CH₂CH ₃ | Terminal methyl group, most upfield signal. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will show signals for all eleven carbon atoms. The aromatic carbons will exhibit splitting due to coupling with the fluorine atom. The carbon attached to the boron atom may be broadened or have a low intensity.[4]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹JCF, Hz) | Assignment | Rationale |

| ~198 - 202 | s | - | C =O | Typical chemical shift for a ketone carbonyl carbon. |

| ~160 - 165 | d | ¹JCF ≈ 245 | C-2 | The carbon directly attached to fluorine will show a large one-bond coupling constant and a significant downfield shift. |

| ~135 - 140 | d | ³JCF ≈ 3 | C-4 | Aromatic carbon para to the fluorine atom. |

| ~130 - 135 | s | - | C-5 | Aromatic carbon attached to the pentanoyl group. |

| ~125 - 130 | d | ²JCF ≈ 15 | C-6 | Aromatic carbon ortho to the fluorine atom. |

| ~115 - 120 | d | ²JCF ≈ 25 | C-3 | Aromatic carbon ortho to the fluorine atom, shielded by its electron-donating effect. |

| ~130 - 135 (broad) | d | ³JCF ≈ 3 | C-1 | The carbon attached to the boronic acid group is often broad and may be difficult to observe due to quadrupolar relaxation of the boron nucleus. |

| ~38 - 42 | s | - | -C (=O)CH₂- | Carbonyl α-carbon. |

| ~25 - 30 | s | - | -CH₂C H₂CH₂CH₃ | Aliphatic carbon. |

| ~20 - 25 | s | - | -CH₂CH₂C H₂CH₃ | Aliphatic carbon. |

| ~13 - 15 | s | - | -CH₂CH₂CH₂C H₃ | Terminal methyl carbon. |

Experimental Protocol for NMR Analysis

This section provides a detailed, step-by-step methodology for the acquisition and analysis of NMR data for (2-Fluoro-5-pentanoylphenyl)boronic acid.

Sample Preparation: A Critical First Step

The quality of the NMR data is highly dependent on proper sample preparation. Boronic acids have a propensity to form cyclic anhydrides (boroxines), which can lead to complex and uninterpretable spectra.[5]

Protocol:

-

Weighing: Accurately weigh approximately 5-10 mg of (2-Fluoro-5-pentanoylphenyl)boronic acid directly into a clean, dry NMR tube. For quantitative NMR (qNMR), a microbalance is essential, and an internal standard would be added at this stage.[6]

-

Solvent Selection: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice as it is a polar aprotic solvent that can disrupt the hydrogen bonding networks that lead to boroxine formation. Alternatively, deuterated methanol (CD₃OD) can be used, which will break up oligomers but will result in the exchange of the B(OH)₂ protons with deuterium, causing their signal to disappear.[5]

-

Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. Visually inspect the solution to ensure there are no suspended particles.

-

Transfer (if necessary): If the sample was dissolved in a separate vial, carefully transfer the solution to the NMR tube using a clean Pasteur pipette.

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following experiments are recommended for a complete structural assignment. These should be performed on a spectrometer with a minimum field strength of 400 MHz.

-

¹H NMR: A standard proton NMR experiment. This will provide information on the chemical environment and multiplicity of the protons.

-

¹³C NMR: A standard carbon NMR experiment with proton decoupling. This will identify the number of unique carbon environments.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons (including C=O and carbons attached to F and B) will be absent.

-

COSY (Correlation Spectroscopy): A 2D homonuclear experiment that shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). This is invaluable for identifying adjacent protons in the aliphatic chain and on the aromatic ring.[7]

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that shows correlations between protons and the carbons to which they are directly attached.[7] This allows for the direct assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[7] This is crucial for assigning quaternary carbons and for piecing together the different fragments of the molecule.

Data Processing and Analysis

Modern NMR software packages like Bruker's TopSpin or Mestrelab's Mnova offer streamlined workflows for data processing.[8][9]

Processing Steps:

-

Fourier Transformation (FT): Convert the raw time-domain data (FID) into the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Correct any distortions in the baseline of the spectrum.

-

Referencing: Calibrate the chemical shift axis. For ¹H and ¹³C NMR in DMSO-d₆, the residual solvent peak can be used as a reference (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Peak Picking: Identify the precise chemical shift of each peak.

Strategy for Complete Spectral Assignment

-

Aliphatic Chain: Use the COSY spectrum to "walk" along the pentanoyl chain. The triplet of the terminal methyl group will correlate with the adjacent methylene group, which in turn will correlate with the next, and so on, up to the methylene group α to the carbonyl. The HSQC spectrum will then allow for the assignment of the corresponding carbon signals.

-

Aromatic Protons: The COSY spectrum will show correlations between adjacent aromatic protons (H-3 and H-4; H-4 and H-6). The HMBC spectrum will be key to definitively assign their positions. For example, the protons of the methylene group α to the carbonyl (~2.9-3.1 ppm) will show a correlation to the aromatic carbon C-5, and likely also to C-4 and C-6.

-

Quaternary Carbons: The quaternary carbons (C-1, C-2, C-5, and the carbonyl carbon) will be assigned using the HMBC spectrum. For instance, H-3 will show a correlation to C-1, C-2, and C-5. H-6 will show a correlation to C-1 and C-5.

Conclusion

This technical guide provides a robust framework for the NMR analysis of (2-Fluoro-5-pentanoylphenyl)boronic acid. While the provided spectral data are predictive, they offer a solid foundation for interpreting experimentally acquired spectra. The detailed experimental protocols and strategic approach to spectral assignment are designed to empower researchers to confidently and accurately characterize this and other similarly complex molecules. The combination of 1D and 2D NMR techniques is indispensable for the unambiguous structural elucidation that is fundamental to advancing research in drug discovery and materials science.

References

- Abraham, R. J., et al. "Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd." Magnetic Resonance in Chemistry, vol. 45, no. 10, 2007, pp. 835-46.

-

"Short Summary of 1H-NMR Interpretation." Minnesota State University Moorhead, . Accessed 27 Jan. 2026.

-

"Recording NMR spectra for aryl boronic acids - overcoming oligomerization." Reddit, 2017, .

-

"TopSpin | NMR Data Analysis." Bruker, . Accessed 27 Jan. 2026.

-

"4-Fluoroacetophenone(403-42-9) 1H NMR." ChemicalBook, . Accessed 27 Jan. 2026.

-

"13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects." ResearchGate, . Accessed 27 Jan. 2026.

- "Mnova NMR Software for 1D and 2D NMR Data." Mestrelab Research, mestrelab.com/software/mnova/plugins/nmr/. Accessed 27 Jan. 2026.

-

"NMR Sample Preparation: The Complete Guide." Organomation, . Accessed 27 Jan. 2026.

-

"Supporting Information." ScienceOpen, . Accessed 27 Jan. 2026.

- "WORKSHOP ON STRUCTURE ELUCIDATION OF NATURAL PRODUCTS." OWSD, owsd.net/sites/default/files/resources/Dr%20Lucia%20-%20Structure%20Elucidation%20of%20Natural%20Products%20using%20NMR%20Spectroscopy.pdf. Accessed 27 Jan. 2026.

- "PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES." The University of Liverpool Repository, liverpool.repo.nii.ac.jp/files/20170308111005_Dr_R_J_Abraham_s_PhD_Thesis_1998.pdf. Accessed 27 Jan. 2026.

- "qNMR Purity Recipe Book (1 - Sample Preparation)." Mestrelab Research Analytical Chemistry Software, resources.mestrelab.

-

"Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?" PMC - NIH, . Accessed 27 Jan. 2026.

-

"Process NMR-Data in TOPSPIN - Peak picking, referencing, integration 2/4." YouTube, uploaded by Laborhelfer, 28 Dec. 2021, .

-

"3-Acetylphenylboronic acid." Sigma-Aldrich, . Accessed 27 Jan. 2026.

-

"2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC." YouTube, uploaded by The Organic Chemistry Tutor, 10 Aug. 2020, .

- "MestreNova Quick Guide." University of California, Irvine, sites.uci.edu/nmr/files/2019/09/MestreNova-Quick-Guide.pdf. Accessed 27 Jan. 2026.

- "4-Fluoroacetophenone - SpectraBase." SpectraBase, spectrabase.com/spectrum/4dYkg3UiM39. Accessed 27 Jan. 2026.

-

"Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column." JEOL, . Accessed 27 Jan. 2026.

- "1D NMR Processing and Analysis with TopSpin 4.0." Queen's University, nmr.chem.queensu.ca/sites/nmr.chem.queensu.ca/files/inline-files/TopSpin4_1D_Processing_v2.pdf. Accessed 27 Jan. 2026.

- "The halogen effect on the 13C NMR chemical shift in substituted benzenes." Royal Society of Chemistry, pubs.rsc.org/en/content/articlelanding/2018/cp/c8cp02118a. Accessed 27 Jan. 2026.

-

"The prediction of 1H NMR chemical shifts in organic compounds." Spectroscopy Europe, . Accessed 27 Jan. 2026.

-

"-- MestreNova Tutorial : A quick guide on NMR analysis processing." YouTube, uploaded by Chemistry Made Simple, 5 May 2017, .

- "Quantitative NMR Spectroscopy.docx." University of Wisconsin-Madison, nmr.chem.wisc.edu/wp-content/uploads/sites/1029/2019/09/Quantitative-NMR-Spectroscopy.pdf. Accessed 27 Jan. 2026.

-

"Experimental and theoretical, 1 H and 13 C NMR isotropic chemical... - ResearchGate." ResearchGate, . Accessed 27 Jan. 2026.

-

"Video: NMR Spectroscopy of Benzene Derivatives." JoVE, . Accessed 27 Jan. 2026.

- "4." The Royal Society of Chemistry, pubs.rsc.org/en/content/articlepdf/2013/ob/c3ob40938g. Accessed 27 Jan. 2026.

- "Processing data with Mestrelab Mnova." University of California, Davis, nmr.ucdavis.edu/wp-content/uploads/2014/11/Processing-with-Mnova.pdf. Accessed 27 Jan. 2026.

-

"Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information." The Royal Society of Chemistry, . Accessed 27 Jan. 2026.

-

"4-Fluoroacetophenone 403-42-9 wiki." Guidechem, . Accessed 27 Jan. 2026.

- "A Guide to Quantitative NMR (qNMR)." Emery Pharma, emerypharma.

- "7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry." San Diego State University, nmr.sdsu.edu/2d-cosy-hsqc-hmbc/. Accessed 27 Jan. 2026.

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. emerypharma.com [emerypharma.com]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 8. TopSpin | NMR Data Analysis | Bruker [bruker.com]

- 9. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (C11H14BFO3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of C11H14BFO3, a fluorinated aryl boronic acid pinacol ester. As a critical building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the unambiguous characterization of this compound is paramount for ensuring reaction efficiency, product purity, and overall success in drug discovery and development pipelines.[1][2][3] This document delves into the foundational principles of mass spectrometry relevant to this analyte, offering field-proven insights into sample preparation, ionization techniques, and fragmentation analysis. A detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is presented, providing a robust framework for quantitative and qualitative analysis.

Introduction: The Analytical Imperative for C11H14BFO3

The compound 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, with the molecular formula C11H14BFO3, is a key intermediate in the synthesis of a diverse array of pharmaceutical compounds. Its utility in carbon-carbon bond formation via Suzuki-Miyaura coupling makes it a frequently encountered species in medicinal chemistry laboratories.[1][2] The purity and structural integrity of this boronic ester directly impact the yield and impurity profile of subsequent synthetic steps. Therefore, a reliable and sensitive analytical methodology is not merely a quality control measure but a cornerstone of efficient drug development.

Mass spectrometry (MS) has emerged as an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and ability to provide detailed structural information.[4][5][6] For a molecule like C11H14BFO3, MS can be employed for:

-

Identity Confirmation: Verifying the molecular weight and elemental composition.

-

Purity Assessment: Detecting and quantifying process-related impurities and degradants.

-

Reaction Monitoring: Tracking the consumption of the starting material and the formation of products in real-time.

-

Metabolite Identification: In later stages of drug development, identifying metabolic products of drug candidates synthesized using this building block.

This guide will navigate the nuances of analyzing this specific organoboron compound, addressing the inherent challenges and providing practical solutions.

Foundational Considerations for Mass Spectrometry of Boronic Esters

Ionization Source Selection: A Critical Choice

The choice of ionization technique is pivotal for the successful analysis of any analyte. For C11H14BFO3, a moderately polar small molecule, Electrospray Ionization (ESI) is the most suitable and widely adopted method.[7][8]

-

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from a liquid phase with minimal fragmentation.[8] This is particularly advantageous for C11H14BFO3 as it allows for the clear observation of the molecular ion, which is crucial for initial identification. The process involves applying a high voltage to a liquid sample to create an aerosol of charged droplets.[9] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[9]

-

Why Not Other Techniques?

-

Electron Ionization (EI): While a powerful technique, EI is a "hard" ionization method that often leads to extensive fragmentation and, in many cases, the absence of a discernible molecular ion peak.[10][11] This can complicate the interpretation of the mass spectrum for a molecule with several labile bonds like a boronic ester.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is generally more suited for larger, non-volatile molecules like peptides and polymers.[12] While it can be adapted for smaller molecules, ESI offers a more straightforward and robust interface with liquid chromatography.

-

The Challenge of In-Source Fragmentation and Hydrolysis

A notable characteristic of boronic acid pinacol esters is their susceptibility to hydrolysis, converting the ester back to the corresponding boronic acid.[13][14] This can occur in the sample solution or within the mass spectrometer's ion source. Additionally, the B-O and C-B bonds can be labile under certain conditions, leading to in-source fragmentation.

Mitigation Strategies:

-

Aprotic Solvents: Prepare samples in aprotic solvents like acetonitrile or methanol to minimize hydrolysis.

-

Optimized Source Conditions: Careful tuning of the ion source parameters, such as capillary voltage and temperature, is crucial to minimize in-source decay.

-

Rapid Analysis: Minimize the time the sample spends in solution before analysis.

Deciphering the Mass Spectrum: Fragmentation Analysis of C11H14BFO3

Understanding the fragmentation pattern of a molecule is key to its structural elucidation. Tandem mass spectrometry (MS/MS) is the definitive technique for this purpose, where the molecular ion is isolated and then fragmented by collision-induced dissociation (CID).

For C11H14BFO3 (Monoisotopic Mass: 224.1020 Da), the following fragmentation pathways are anticipated in positive ion mode ESI-MS/MS:

Caption: Predicted Fragmentation Pathway of [C11H14BFO3+H]+.

Interpretation of Key Fragments:

-

m/z 225.1098 ([M+H]+): The protonated molecular ion. Its accurate mass measurement by High-Resolution Mass Spectrometry (HRMS) is the first step in confirming the elemental composition.[15]

-

m/z 124.0237: This significant fragment corresponds to the loss of the pinacol group (C6H12O2), leaving the fluorophenol boronic acid moiety. This is often a dominant fragmentation pathway for boronic acid pinacol esters.

-

m/z 142.0081: This fragment likely arises from the neutral loss of isopropylene dimer from the pinacol group.

-

m/z 181.0978: This fragment would result from the loss of the boronic acid group.

-

m/z 95.0288: A subsequent fragmentation of the m/z 124 ion, likely involving the loss of carbon monoxide from the phenolic ring. Aromatic rings can undergo characteristic fragmentations that can provide further structural confirmation.[16][17]

Quantitative Analysis: A Validated HPLC-MS/MS Protocol

For accurate quantification of C11H14BFO3 in various matrices, such as reaction mixtures or formulated products, a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard.[18][19] This approach combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry.[6][20]

Experimental Workflow

Caption: HPLC-MS/MS Workflow for C11H14BFO3 Analysis.

Detailed Method Parameters

The following protocol has been optimized for the robust analysis of C11H14BFO3. Method validation should be performed according to ICH guidelines.[18]

Table 1: HPLC Parameters

| Parameter | Value | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent separation for small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for ESI+. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier. |

| Gradient | 5% B to 95% B in 5 min | Ensures elution of the analyte and washout of the column. |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

| Injection Vol. | 2 µL | Minimizes band broadening. |

Table 2: Mass Spectrometer Parameters

| Parameter | Value | Rationale |

| Ionization Mode | ESI Positive | The phenolic proton and boronic ester oxygens are sites for protonation. |

| Capillary Voltage | 3.5 kV | Optimizes ion generation. |

| Source Temp. | 150 °C | Aids in desolvation. |

| Desolvation Temp. | 350 °C | Ensures complete solvent evaporation. |

| Gas Flow | 650 L/hr | Facilitates desolvation. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high sensitivity and selectivity for quantification.[19] |

Table 3: MRM Transitions for C11H14BFO3

| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Use |

| 225.1 | 124.0 | 100 | 20 | Quantifier |

| 225.1 | 95.0 | 100 | 35 | Qualifier |

Method Validation and Performance

A fully validated method should demonstrate acceptable performance for the following parameters:

-

Linearity: A calibration curve should be constructed with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

-

Stability: Assessed under various storage and handling conditions.

Conclusion: A Framework for Confident Analysis

The mass spectrometric analysis of C11H14BFO3 is a critical component of its use in research and drug development. This guide has provided a comprehensive framework for this analysis, from the fundamental principles of ionization and fragmentation to a detailed, validated LC-MS/MS protocol. By understanding the unique chemical properties of this fluorinated aryl boronic acid pinacol ester and applying the methodologies outlined herein, researchers can ensure the quality and integrity of their synthetic intermediates, ultimately contributing to the successful advancement of new pharmaceutical candidates. The principles and techniques discussed are broadly applicable to the analysis of other boronic esters and related small molecules, making this guide a valuable resource for the broader scientific community.

References

- Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis.PMC.

- LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms.PMC.

- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.PMC.

- Mass Spectrometry in Small Molecule Drug Development.American Pharmaceutical Review.

- Mass Spectrometry - Fragmentation P

- Understanding the Role of Mass Spectrometry in Drug Discovery and Development.Technology Networks.

- Application of LCMS in small-molecule drug development.European Pharmaceutical Review.

- Choosing the Right Mass Spectrometry for Small Molecules.ZefSci.

- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.MDPI.

- Suzuki-Miyaura Coupling.Chemistry LibreTexts.

- mass spectra - fragmentation p

- Mass Spectrometry Fragmentation P

- Electrospray ioniz

- How electrospray ioniz

- 14.

- Mass spectrometnc analysis for organic boron compounds.

- Mass spectrometry in small molecule drug development.

- 11.8: Fragmentation Patterns in Mass Spectrometry.Chemistry LibreTexts.

- accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc.Ingenta Connect.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. zefsci.com [zefsci.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 15. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

The Ortho-Fluoro Effect: A Technical Guide to the Electronic and Steric Influence of Ortho-Fluorine Substitution in Phenylboronic Acids

Abstract

The strategic placement of fluorine atoms has become a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth analysis of the nuanced electronic and steric effects arising from ortho-fluoro substitution on the phenylboronic acid scaffold. We will dissect the underlying principles that govern the acidity (pKa), reactivity in cross-coupling reactions, and structural conformations of these valuable synthetic intermediates. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique properties of ortho-fluorophenylboronic acids in their discovery and development pipelines.

Introduction: The Dichotomy of Fluorine's Electronic Character

Phenylboronic acids are indispensable reagents in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility is predicated on the Lewis acidic nature of the boron center and the reactivity of the carbon-boron bond. The introduction of substituents onto the phenyl ring allows for the fine-tuning of these properties. Fluorine, the most electronegative element, presents a fascinating case. Its impact is a delicate balance of two opposing electronic forces:

-

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density through the sigma bond network. This effect is distance-dependent and is most pronounced at the ortho and meta positions.

-

Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can donate electron density into the aromatic π-system. This effect is strongest at the ortho and para positions.

In most aromatic systems, fluorine's inductive effect dominates, making it an overall electron-withdrawing group. However, the proximity of the fluorine atom to the boronic acid functional group in the ortho position introduces unique steric and through-space interactions that create a distinct chemical entity compared to its meta and para isomers.

The Impact on Acidity: A Tale of Two Effects

The Lewis acidity of a phenylboronic acid, quantified by its pKa, is a critical parameter influencing its behavior in solution and its reactivity. Acidity is enhanced by electron-withdrawing groups that stabilize the resulting negative charge on the tetrahedral boronate species.

The introduction of a fluorine substituent generally increases the acidity of phenylboronic acids.[2] However, the positional isomerism leads to a non-linear trend. While a comprehensive dataset under identical experimental conditions is scarce, a compilation of reported pKa values reveals a complex interplay of effects.

| Compound | Typical Reported pKa Range | Primary Electronic Effects |

| Phenylboronic acid | 8.6 - 9.0[2][3] | Baseline |

| 2-Fluorophenylboronic acid | ~8.3 - 8.8 | Strong -I effect, potential H-bonding |

| 3-Fluorophenylboronic acid | ~8.0 - 8.5 | Strongest effective -I effect |

| 4-Fluorophenylboronic acid | ~8.7 - 8.8 | -I effect partially offset by +M effect[1] |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17[1] | Cumulative strong -I effects |

Note: pKa values for boronic acids can vary based on experimental conditions (e.g., solvent, temperature, concentration). The values presented are for comparative illustration.

The data suggests that the meta-isomer is often the most acidic among the monofluorinated analogues. This is because the powerful inductive (-I) effect operates strongly from this position, while the opposing resonance (+M) effect cannot operate. At the para position, both effects are active and partially cancel each other out, resulting in the highest pKa (lowest acidity) among the fluorinated isomers.[2]

The ortho position presents the most complex case. While the inductive effect is strong, two other phenomena come into play:

-

Intramolecular Hydrogen Bonding: The proximity of the fluorine atom to the hydroxyl groups of the boronic acid allows for the formation of an intramolecular hydrogen bond (B-O-H···F). This interaction stabilizes the neutral, trigonal planar form of the boronic acid, making it less favorable to dissociate and thus increasing its pKa (decreasing its acidity) relative to what would be expected from the inductive effect alone.[1]

-

Steric Effects: The ortho-substituent can sterically hinder the solvation of the boronate anion, potentially destabilizing it and further increasing the pKa.

The following diagram, generated using Graphviz, illustrates the key intramolecular hydrogen bonding that stabilizes the neutral form of 2-fluorophenylboronic acid.

Caption: Intramolecular H-bond in 2-fluorophenylboronic acid.

Structural Characterization and Spectroscopic Signature

The unique electronic environment and conformational preferences of 2-fluorophenylboronic acid are reflected in its spectroscopic and structural data.

X-ray Crystallography

Single-crystal X-ray diffraction analysis of 2-fluorophenylboronic acid provides definitive evidence of its solid-state structure. The crystal structure reveals that the molecule often exists as hydrogen-bonded dimers.[4] Crucially, the analysis confirms the presence of the intramolecular B-O-H···F hydrogen bond, which locks the hydroxyl group in a specific conformation relative to the fluorine atom.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of the boron, fluorine, and aromatic nuclei.

| Nucleus | Phenylboronic Acid (Approx. δ, ppm) | 2-Fluorophenylboronic Acid (Approx. δ, ppm) | Rationale for Shift |

| ¹¹B | ~30 | ~30-33 | The ¹¹B chemical shift is sensitive to the hybridization and coordination of the boron atom.[5][6] The shift remains in the region typical for trigonal boronic acids. |

| ¹⁹F | N/A | -100 to -120 (vs. CFCl₃) | The chemical shift is highly sensitive to the electronic environment.[7][8] The specific value reflects the combined inductive and mesomeric effects in the ortho position. |

| ¹³C-B | ~135-140 | ~120-125 | The C-B carbon is significantly shielded due to the through-space electronic effects of the proximal fluorine. |

| ¹³C-F | N/A | ~160-165 (J_CF ≈ 250 Hz) | The C-F carbon is deshielded and exhibits a characteristic large one-bond C-F coupling constant. |

Implications for Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation. The electronic and steric profile of the boronic acid partner critically influences the efficiency of the catalytic cycle, particularly the transmetalation and reductive elimination steps.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

An ortho-fluoro substituent impacts this cycle in several ways:

-

Transmetalation: This is often the rate-determining step.[9][10][11] The process typically requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The increased acidity of fluorinated phenylboronic acids can facilitate the formation of the active boronate, potentially accelerating transmetalation. However, the steric bulk of the ortho-fluoro group can hinder the approach of the boronic acid to the palladium center, counteracting the electronic benefit. The overall effect on the kinetics of transmetalation is therefore a balance between these competing factors.[12]

-

Reductive Elimination: This is the final C-C bond-forming step. The rate of reductive elimination is generally enhanced by electron-withdrawing groups on the palladium-bound aryl ligands, as this makes the palladium center more electron-deficient and eager to return to the Pd(0) state.[13][14] Therefore, the strong inductive effect of the ortho-fluoro substituent is expected to accelerate this step. However, studies on related systems with two ortho-fluoro substituents have shown that reductive elimination can become difficult, suggesting that severe steric hindrance or complex electronic effects can impede the formation of the desired biaryl product.[15]

Application in Drug Discovery and Development

While no FDA-approved drug currently contains the specific 2-fluorophenylboronic acid moiety as its core active ingredient, the principles it embodies are central to modern medicinal chemistry. The strategic use of fluorine is prevalent in numerous approved drugs to enhance metabolic stability, modulate pKa for improved pharmacokinetics, and increase binding affinity.[16] Similarly, boronic acids are a validated pharmacophore, with drugs like bortezomib (Velcade®) demonstrating their therapeutic potential.

The 2-fluorophenylboronic acid motif is a valuable building block in the synthesis of complex pharmaceutical candidates. Its predictable reactivity and the ability of the ortho-fluoro group to block specific metabolic pathways (e.g., ortho-hydroxylation) make it an attractive component for lead optimization campaigns. For instance, it has been utilized as an intermediate in the synthesis of compounds with potential activity against parasitic infections like malaria.[17]

Experimental Protocols

Synthesis of 2-Fluorophenylboronic Acid

This protocol is based on the common method of halogen-metal exchange followed by trapping with a borate ester.

Materials:

-

2-Bromo-1-fluorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (e.g., 2 M)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Dry glassware

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

-

Reaction Initiation: Add 2-bromo-1-fluorobenzene (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 5-10 mL per mmol of substrate).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.

-

Borylation: In a separate dry flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF. Add this solution dropwise to the aryllithium solution at -78 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours (or overnight).

-

Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the borate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude 2-fluorophenylboronic acid can be purified by recrystallization (e.g., from a water/ethanol mixture) or by silica gel chromatography.

Determination of pKa by Potentiometric Titration

This protocol provides a reliable method for determining the pKa of an arylboronic acid.[18][19][20]

Materials:

-

2-Fluorophenylboronic acid (high purity)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized, degassed water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Solution Preparation: Prepare a solution of 2-fluorophenylboronic acid (e.g., 1 mM) in deionized water. If solubility is an issue, a co-solvent like methanol can be used, but the pKa will be for that specific solvent system. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.

-

Initial Acidification: Place a known volume (e.g., 20 mL) of the boronic acid solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use the 0.1 M HCl to adjust the initial pH to ~2.0.

-

Titration: Begin stirring the solution and titrate with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05-0.10 mL).

-

Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration until the pH reaches ~12.

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).

-

Conclusion

The ortho-fluoro substituent in phenylboronic acids exerts a profound and multifaceted influence on their chemical properties. It is not merely a simple electron-withdrawing group; its proximity to the boronic acid moiety introduces a unique interplay of inductive withdrawal, intramolecular hydrogen bonding, and steric hindrance. These effects collectively modulate the acid's pKa and significantly impact its reactivity profile in critical synthetic transformations like the Suzuki-Miyaura coupling. A thorough understanding of these principles, supported by structural and spectroscopic evidence, empowers researchers to rationally select and utilize these versatile reagents for the efficient construction of complex molecules in drug discovery and materials science.

References

-

On the Computational Determination of the pKa of Some Arylboronic Acids. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. (2018). Journal of the American Chemical Society. Retrieved January 28, 2026, from [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). Molecules. Retrieved January 28, 2026, from [Link]

-

2-Fluorophenylboronic acid. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010). The Journal of Physical Chemistry A. Retrieved January 28, 2026, from [Link]

-

pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. (2017). Journal of the American Chemical Society. Retrieved January 28, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 28, 2026, from [Link]

-

Carbon−Carbon Bond-Forming Reductive Elimination from Arylpalladium Complexes Containing Functionalized Alkyl Groups. (2004). Organometallics. Retrieved January 28, 2026, from [Link]

-

Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. (2011). Journal of the American Chemical Society. Retrieved January 28, 2026, from [Link]

-

11B NMR Chemical Shifts. (n.d.). San Diego State University. Retrieved January 28, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules. Retrieved January 28, 2026, from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved January 28, 2026, from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. Retrieved January 28, 2026, from [Link]

-

Carbon–Fluorine Reductive Elimination from a High–Valent Palladium Fluoride. (2009). Journal of the American Chemical Society. Retrieved January 28, 2026, from [Link]

-

The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. (2014). RSC Advances. Retrieved January 28, 2026, from [Link]

-

Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. (2011). Journal of the American Chemical Society. Retrieved January 28, 2026, from [Link]

-

Mechanism of C−F Reductive Elimination from Palladium(IV) Fluorides. (2010). Journal of the American Chemical Society. Retrieved January 28, 2026, from [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. Retrieved January 28, 2026, from [Link]

-

Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. (2024). Dalton Transactions. Retrieved January 28, 2026, from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]

-

Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation. (2017). Nature Chemistry. Retrieved January 28, 2026, from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved January 28, 2026, from [Link]

-

Reductive elimination from arylpalladium cyanide complexes. (2012). Journal of the American Chemical Society. Retrieved January 28, 2026, from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2021). Molecules. Retrieved January 28, 2026, from [Link]

-

Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. (2021). Dalton Transactions. Retrieved January 28, 2026, from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). The Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. Retrieved January 28, 2026, from [Link]

-

The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2020). Molecules. Retrieved January 28, 2026, from [Link]

Sources

- 1. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. par.nsf.gov [par.nsf.gov]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Reductive elimination from arylpalladium cyanide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Molecular structure and conformation of (2-Fluoro-5-pentanoylphenyl)boronic acid

Part 1: Executive Summary & Structural Identity

(2-Fluoro-5-pentanoylphenyl)boronic acid (CAS 1072951-52-0 ) is a specialized organoboron intermediate used primarily in the synthesis of complex pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling. Its structure combines three distinct functional domains: a reactive boronic acid warhead, an electronic-modulating ortho-fluorine, and a lipophilic meta-pentanoyl chain.

This guide analyzes the molecule's conformation, specifically the "Fluorine Lock" effect that restricts boronic acid rotation, and provides validated protocols for its utilization in high-fidelity synthesis.

Physicochemical Profile

| Property | Data | Notes |

| CAS Number | 1072951-52-0 | Verified Identifier |

| Formula | ||

| Mol.[1][2][3][4][5][6][7] Weight | 224.04 g/mol | |

| Appearance | White to off-white powder | Hygroscopic; store desicated |

| Solubility | DMSO, Methanol, THF | Limited water solubility (lipophilic tail) |

| pKa (est.) | ~7.8 - 8.2 | Lower than PhB(OH)2 (8.[8]8) due to F/COR e- withdrawal |

Part 2: Molecular Conformation & Electronic Landscape

The reactivity and binding affinity of this molecule are governed by two competing conformational forces: the rigidifying intramolecular hydrogen bond and the flexible alkyl tail.[8]

The "Fluorine Lock" Mechanism

Unlike unsubstituted phenylboronic acid, which exhibits free rotation of the

-

Mechanism: The boronic acid hydroxyl proton acts as a hydrogen bond donor to the ortho-fluorine lone pair (

). -

Energetics: This interaction stabilizes the planar rotamer by approximately 3-4 kcal/mol compared to the orthogonal state.[8]

-

Synthetic Implication: This "locked" conformation protects the C-B bond from protodeboronation under mild conditions but requires specific base selection in Suzuki coupling to disrupt the internal H-bond and form the active boronate species (

).

The Pentanoyl Tail Dynamics

The pentanoyl group (

-

Electronic Effect: The ketone carbonyl is electron-withdrawing, deactivating the ring towards electrophilic attack but activating the C-B bond for transmetallation.

-

Steric Profile: The 5-carbon chain adopts a "zigzag" anti-conformation in the lowest energy state, extending away from the ring to minimize steric clash with the adjacent protons.

Visualization of Conformational States

Figure 1: Conformational energy landscape showing the transition between the stable H-bonded ground state, the reactive boronate species, and the dehydrated boroxine trimer.

Part 3: Experimental Protocols

High-Fidelity Suzuki-Miyaura Coupling

The electron-deficient nature of this ring (due to F and Pentanoyl groups) makes the C-B bond prone to hydrolysis if the reaction is too slow. The following protocol maximizes the rate of transmetallation.

Reagents:

-

Substrate: (2-Fluoro-5-pentanoylphenyl)boronic acid (1.2 equiv)

-

Halide Partner: Aryl Bromide/Iodide (1.0 equiv)[8]

-

Catalyst:

(3 mol%)[8] -

Base:

(3.0 equiv) – Preferred over carbonates to minimize protodeboronation.[8] -

Solvent: 1,4-Dioxane / Water (4:1)

Workflow:

-

Degassing: Charge reaction vessel with solid reagents. Evacuate and backfill with Argon (

).[8] -

Solvation: Add degassed Dioxane/Water mixture via syringe.

-

Activation: Heat to 80°C . Note: Do not exceed 95°C to prevent cleavage of the pentanoyl chain.

-

Monitoring: Monitor by HPLC at 254 nm. The product will be more lipophilic than the boronic acid.[8]

-

Workup: Quench with

, extract with EtOAc. The pentanoyl group aids in organic phase separation.[8]

Quality Control & Stability Testing

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[8] This does not affect reactivity (boroxines hydrolyze in situ) but complicates stoichiometry calculations.[8]

Purity Assay (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[8]

-

Mobile Phase: A: 0.1% Formic Acid in

; B: Acetonitrile.[8] -

Gradient: 5% B to 95% B over 10 min.

-

Detection: The boronic acid peak may broaden due to interaction with silanols.[8] Tip: Add 1% pinacol to the sample diluent to form the boronate ester in situ for sharper peaks.

Part 4: Synthetic Pathway Visualization

Figure 2: Standard synthetic route for the production of the target molecule from its bromo-precursor.

References

-

Structure & Acidity: Hall, D. G.[8] (Ed.).[8][9][10] (2011).[8] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[7][8][9][10][11] Wiley-VCH.[8] Link[8]

-

Ortho-Fluoro Effect: Lennox, A. J., & Lloyd-Jones, G. C. (2014).[8] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[8] Link

-

Conformational Analysis (Analogous): Czerwińska, K., et al. (2014).[8][12] Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids.[3][8][12] Crystal Growth & Design, 14(11), 5912–5920.[8][12] Link[8]

-

Boroxine Equilibrium: Nishiyabu, R., et al. (2011).[8] Boronic acid building blocks: tools for self-assembly.[8] Chemical Communications, 47, 1106-1123.[8] Link

Sources

- 1. globalchemmall.com [globalchemmall.com]

- 2. molbase.com [molbase.com]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. 2,3,4,5,6-Pentafluorobenzeneboronic acid | C6H2BF5O2 | CID 2775922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. sites.pitt.edu [sites.pitt.edu]

- 12. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Prevention of Protodeboronation in Fluorinated Aryl Boronic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and field-proven strategies to address a critical challenge in modern synthetic chemistry: the protodeboronation of fluorinated aryl boronic acids. As key building blocks in medicinal chemistry and materials science, the stability of these reagents is paramount for successful and reproducible outcomes. This document moves beyond simple protocols to explain the underlying mechanisms, enabling you to make informed decisions to safeguard your valuable intermediates and maximize reaction yields.

Understanding the Challenge: The Protodeboronation Side Reaction

Protodeboronation is a chemical process where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying the reagent and leading to a simple arene byproduct.[1] This undesired side reaction is a frequent culprit in low-yielding cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[1][2]

Fluorinated aryl boronic acids are especially susceptible. The strong electron-withdrawing nature of fluorine atoms destabilizes the C-B bond, making the aryl group a better leaving group. This effect is particularly pronounced in highly electron-deficient systems, such as polyfluorinated rings, which are prone to rapid decomposition under common reaction conditions.[3][4]

The Core Mechanism: Why It Happens

Protodeboronation is highly dependent on reaction conditions, especially pH.[1][5][6] The generally accepted mechanism, particularly under basic conditions required for many cross-coupling reactions, involves the following key steps:

-

Boronate Formation: The boronic acid (a Lewis acid) reacts with a base (e.g., hydroxide) to form a more electron-rich tetrahedral boronate species, [ArB(OH)₃]⁻.

-

Rate-Determining Step: This boronate anion then undergoes protonolysis, where a proton source (often water or alcohol from the solvent) attacks the ipso-carbon, cleaving the C-B bond. For highly electron-deficient aryl groups, this step can proceed via the liberation of a transient aryl anion.[2][3]

-

Product Formation: This cleavage results in the formation of the undesired protodeboronated arene (Ar-H) and boric acid or its conjugate base.

Frequently Asked Questions (FAQs)

Q1: What exactly is protodeboronation, and why is it such a problem for my fluorinated compounds?

A: Protodeboronation is the replacement of the boronic acid group (-B(OH)₂) with a hydrogen atom.[1] It's a major issue because it consumes your starting material, reduces the yield of your desired product, and complicates purification by introducing a significant byproduct. Fluorinated aryl boronic acids are particularly vulnerable because the electron-withdrawing fluorine atoms make the aromatic ring more electron-deficient, which stabilizes the intermediates in the protodeboronation pathway and accelerates the undesired reaction.[3][4]

Q2: My Suzuki coupling with a trifluoromethylphenyl boronic acid is giving very low yields. How can I confirm if protodeboronation is the cause?

A: Low yield is a classic symptom. To confirm, run a small-scale control experiment: set up your reaction as usual but omit the coupling partner (the aryl halide/triflate). Let it stir for a few hours under the reaction conditions. Then, analyze the reaction mixture by GC-MS or LC-MS. If you see a significant peak corresponding to the mass of your starting boronic acid minus the B(OH)₂ group (i.e., the simple fluorinated arene), protodeboronation is a significant problem.

Q3: My reaction seems to stall after about 50% conversion. Could this be related?

A: Yes. This is a common observation. The rate of your desired Suzuki coupling might be comparable to the rate of protodeboronation. Initially, both reactions proceed, but as the boronic acid is consumed by both pathways, its concentration drops, slowing the productive coupling while the decomposition continues.

Q4: What are the first and simplest things I should try to fix this?

A:

-

Lower the Temperature: High temperatures significantly accelerate protodeboronation.[7] Try running your reaction at a lower temperature (e.g., 60 °C instead of 100 °C), even if it requires a longer reaction time.

-

Use a Weaker Base: Strong bases like NaOH or KOH can rapidly degrade your material.[3] Switch to a milder base such as K₃PO₄ or K₂CO₃.

-

Use a Boronate Ester: Convert the boronic acid to a more stable boronate ester, like a pinacol ester. These are generally more robust.[8]

Troubleshooting Guide: A Deeper Dive

Issue 1: Unfavorable pH and Base Selection

The rate of protodeboronation is highly pH-dependent.[5][6] At high pH, the boronic acid is almost exclusively in its reactive boronate form, maximizing the rate of decomposition.[3] The choice of base is therefore critical.

Causality: Strong bases (high pKa) create a highly basic environment that promotes the formation of the [ArB(OH)₃]⁻ species, which is the substrate for protodeboronation. Furthermore, some bases can act as catalysts themselves. The goal is to find a base that is strong enough to facilitate the Suzuki catalytic cycle but not so strong that it causes rapid reagent decomposition.

| Base | Typical Concentration | pKa (of conjugate acid) | Suitability for Sensitive Substrates | Rationale |

| NaOH, KOH | 2 M aq. | ~15.7 | Poor | Creates a very high pH, leading to rapid protodeboronation.[3] Avoid unless absolutely necessary. |

| Cs₂CO₃ | Solid | ~10.3 | Moderate | Often effective but can still be too basic for highly sensitive substrates. |

| K₃PO₄ | Solid or aq. | ~12.3 | Good | A widely used and effective base. Provides a good balance of reactivity and stability for many systems. |

| K₂CO₃ | Solid or aq. | ~10.3 | Very Good | A milder base that is often sufficient for the catalytic cycle while minimizing decomposition. |

| Organic Bases (e.g., Et₃N) | Liquid | ~10.7 | Variable | Can be effective in specific cases, but their performance is highly substrate-dependent. |

Protocol 1: Screening Bases to Minimize Protodeboronation

-

Setup: In parallel vials, add your fluorinated aryl boronic acid (1.0 equiv), aryl halide partner (1.2 equiv), and palladium catalyst/ligand system.

-

Base Addition: To each vial, add a different base (2.0-3.0 equiv) from the table above (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).

-

Solvent & Temperature: Add your chosen solvent system and begin stirring at a moderate temperature (e.g., 70 °C).

-

Monitoring: After 1 hour, take a small aliquot from each reaction. Quench, extract, and analyze by LC-MS or GC-MS.

-

Analysis: Compare the ratio of desired product to the protodeboronated byproduct in each reaction. Select the base that provides the highest ratio of product to byproduct for scale-up.

Issue 2: Excessive Temperature

Like most reactions, protodeboronation is accelerated by heat. Running a Suzuki coupling at 100-120 °C might be standard for robust substrates, but it can be a death sentence for sensitive fluorinated boronic acids.

Causality: Higher temperatures increase the kinetic energy of all molecules in the reaction, accelerating both the desired coupling and the undesired decomposition. The key is that the activation energy for protodeboronation is often accessible at common reaction temperatures. A ligandless procedure in t-BuOH at 60°C has been shown to minimize protodeboronation during fluorination reactions.[7]

Troubleshooting Steps:

-

Find the Threshold: Start your reaction at a low temperature (e.g., 50 °C) and monitor for product formation. If the reaction is too slow, increase the temperature in 10 °C increments until you observe a reasonable reaction rate without significant byproduct formation.

-

Use a More Active Catalyst: A highly active palladium catalyst (e.g., those based on biarylphosphine ligands like SPhos or XPhos) can allow the reaction to proceed at a lower temperature, thereby out-competing the decomposition pathway.[1]

Advanced Preventative Strategies

Strategy 1: The "Slow Release" Approach with Boronate Esters and Adducts

One of the most powerful strategies is to avoid having a high concentration of the free boronic acid in the reaction mixture at any given time.[1] This is achieved by using a more stable derivative that slowly hydrolyzes in situ to release the active boronic acid.

Causality: Boronate esters and other adducts "mask" the reactive B(OH)₂ group. They are generally more sterically hindered and less prone to forming the tetrahedral boronate intermediate that initiates protodeboronation.[4][9] The slow, controlled release ensures the concentration of the unstable free boronic acid remains low, favoring the productive cross-coupling reaction.[1]

| Derivative | Structure | Stability | Release Conditions | Key Advantage |

| Boronic Acid | Ar-B(OH)₂ | Low | N/A | Commercially available. |

| Pinacol Ester | Ar-B(pin) | Moderate | Basic hydrolysis | Easy to prepare and purify via chromatography; more stable than boronic acids.[8] |

| Trifluoroborate Salt | K⁺[Ar-BF₃]⁻ | High | Basic hydrolysis | Often highly crystalline and very stable to storage. Requires slow release.[1] |

| MIDA Boronate | Ar-B(MIDA) | Very High | Slow release with aq. base | Extremely stable, allowing for multi-step synthesis. Ideal for very unstable boronic acids.[1] |

| Diethanolamine Adduct | Ar-B(OCH₂CH₂)₂NH | High | Acid/Base Hydrolysis | A cost-effective method for stabilizing boronic acids for storage and use.[10] |

Protocol 2: Preparation and Use of a Diethanolamine Adduct

This protocol provides a practical and cost-effective way to stabilize a problematic fluorinated aryl boronic acid for use in a Suzuki-Miyaura coupling.

Part A: Adduct Formation (Stabilization)

-

Dissolution: In a round-bottom flask, dissolve your fluorinated aryl boronic acid (1.0 g, 1.0 equiv) in a minimal amount of a suitable solvent like THF or toluene (~10 mL).

-

Reagent Addition: Add solid diethanolamine (1.05 equiv) to the solution at room temperature.

-

Precipitation: Stir the mixture. The stable adduct will typically precipitate out of the solution within 30-60 minutes.

-

Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent (the one used for the reaction), and dry under vacuum. This adduct is now significantly more stable for storage.

Part B: In-Situ Release and Coupling (Application)

-

Reaction Setup: To a dry reaction flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

-

Reagent Addition: Add the newly prepared diethanolamine-boronic acid adduct (1.2 equiv) and the base (e.g., K₃PO₄, 3.0 equiv).

-

Solvent and Reaction: Add the reaction solvent (e.g., dioxane/water 10:1). The aqueous base will slowly hydrolyze the adduct, releasing the boronic acid in situ. Heat the reaction to the optimized temperature (e.g., 80 °C) and monitor by TLC or LC-MS until completion.

-

Workup: Upon completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Strategy 2: Storage and Handling

Even before the reaction, protodeboronation can occur during storage.

-

Atmosphere: Always store highly sensitive boronic acids under an inert atmosphere (argon or nitrogen). Oxygen and moisture can accelerate degradation.

-

Temperature: Store at low temperatures (-20 °C is recommended for long-term storage).

-

Stabilizers: For stock solutions that will be used over time, adding a small amount of a stabilizing acid (e.g., 10 mol% trifluoroacetic acid) can prevent premature decomposition in solution.[3]

-

Purity: Use high-purity reagents and solvents. Trace impurities can sometimes catalyze decomposition.

By understanding the mechanisms driving protodeboronation and systematically applying these troubleshooting and preventative strategies, you can significantly improve the success rate of your reactions involving these valuable but challenging fluorinated building blocks.

References

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

-

Vints, I., et al. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry. Available at: [Link]

-

Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

-

Knapp, D. M., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Protodeboronation. Available at: [Link]

-

Aggarwal, V. K., et al. (2018). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

-

Ma, T., et al. (2020). Suppressing Protodeboronation in Cu-Mediated 18F/19F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie International Edition. Available at: [Link]

-

Tredwell, M., et al. (2016). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. Available at: [Link]

-

Hartwig, J. F., et al. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Journal of the American Chemical Society. Available at: [Link]

-

Chen, C., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Available at: [Link]

-

Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

-

Scott Rychnovsky Lab - UC Irvine. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

Technical Support Center: Optimizing Reaction Temperature for Electron-Deficient Boronic Acid Coupling

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling electron-deficient boronic acids. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry due to its versatility and functional group tolerance.[1][2] However, when one of the coupling partners is an electron-deficient boronic acid, the reaction often becomes sluggish and prone to side reactions, demanding careful optimization. Temperature is a critical, yet nuanced, parameter in this process. This guide will provide a framework for understanding and manipulating reaction temperature to achieve successful outcomes.

The Core Challenge: Why Are Electron-Deficient Boronic Acids Difficult?

Understanding the hurdles is the first step to overcoming them. Electron-deficient boronic acids introduce two primary challenges into the Suzuki-Miyaura catalytic cycle:

-

Sluggish Transmetalation: The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step.[1] For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[3] Electron-withdrawing groups on the arylboronic acid decrease the electron density of the organic moiety, making it a poorer nucleophile and thus slowing down its transfer to the palladium complex.

-

Increased Susceptibility to Protodeboronation: Protodeboronation, the undesired cleavage of the C-B bond by a proton source (often water in the reaction mixture), is a major competing pathway.[4][5] Electron-deficient boronic acids are particularly prone to this side reaction, which irreversibly consumes the starting material and reduces the overall yield.[4]

Simply increasing the reaction temperature to accelerate a slow reaction can often exacerbate these issues, leading to lower yields and complex product mixtures. A systematic approach is therefore essential.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered in the laboratory in a practical question-and-answer format.